![molecular formula C11H12BrNO4S B582409 Methyl 5-bromo-2-(1,1-dioxoisothiazolidin-2-yl)benzoate CAS No. 1373232-33-7](/img/structure/B582409.png)
Methyl 5-bromo-2-(1,1-dioxoisothiazolidin-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 5-bromo-2-(1,1-dioxoisothiazolidin-2-yl)benzoate” is a chemical compound with the IUPAC name "methyl 5-bromo-2-(1,1-dioxido-2-isothiazolidinyl)benzoate" . It has a molecular weight of 334.19 .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H12BrNO4S/c1-17-11(14)9-7-8(12)3-4-10(9)13-5-2-6-18(13,15)16/h3-4,7H,2,5-6H2,1H3
. This code provides a specific description of the molecule’s structure.
Scientific Research Applications
Photophysical and Photochemical Properties
The photophysical and photochemical properties of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including those containing the 5-bromo-2-(1,1-dioxoisothiazolidin-2-yl) moiety, have been investigated for their potential applications in photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for use as Type II photosensitizers in cancer treatment (M. Pişkin et al., 2020).
Biological Activities
Several studies have explored the biological activities of compounds containing the 5-bromo-2-(1,1-dioxoisothiazolidin-2-yl) moiety. For instance, compounds derived from azo ligands and Cd(II) complexes exhibit significant antifungal and antibacterial activities, with their structures confirmed through various analytical techniques (Sudad A. Jaber et al., 2021). Additionally, derivatives of 3-benzyl(or p-tolyl)-5-methyl-2-(substituted benzothiazol-2′-ylimino)-4-thiazolidones have shown promise as CNS depressants, muscle relaxants, and anticonvulsants, highlighting the therapeutic potential of this chemical scaffold (R. Shyam et al., 1977).
Antimicrobial and Antiproliferative Effects
Compounds featuring the 5-bromo-2-(1,1-dioxoisothiazolidin-2-yl) moiety have been synthesized and tested for their antimicrobial and antiproliferative effects. Notably, a new series of thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety showed promising antimicrobial and antiproliferative activities, with some compounds exhibiting notable inhibitory effects on cancer cells (E. Mansour et al., 2020).
Antipsychotic and Anticonvulsant Agents
Research has also focused on the development of new substituted benzoxazepine and benzothiazepine compounds as antipsychotic and anticonvulsant agents. These compounds, including those with the 5-bromo-2-(1,1-dioxoisothiazolidin-2-yl) moiety, have undergone synthesis and biological evaluation, demonstrating their potential in treating psychiatric disorders and epilepsy (H. Kaur et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of Methyl 5-bromo-2-(1,1-dioxoisothiazolidin-2-yl)benzoate are extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (ERK2) and fibroblast growth factor receptor 2 (FGFR2) . These proteins play crucial roles in cell signaling pathways, regulating cellular processes such as proliferation, differentiation, and apoptosis .
Mode of Action
The compound interacts with its targets (ERK2 and FGFR2) through binding interactions . .
Biochemical Pathways
The compound’s interaction with ERK2 and FGFR2 affects the MAPK/ERK pathway and the FGF signaling pathway, respectively These pathways play key roles in cell growth and differentiation
Result of Action
Given its targets, it is plausible that the compound could influence cell growth and differentiation . .
properties
IUPAC Name |
methyl 5-bromo-2-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO4S/c1-17-11(14)9-7-8(12)3-4-10(9)13-5-2-6-18(13,15)16/h3-4,7H,2,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCHBRZNYNSWAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)N2CCCS2(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40742937 |
Source
|
Record name | Methyl 5-bromo-2-(1,1-dioxo-1lambda~6~,2-thiazolidin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40742937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-(1,1-dioxoisothiazolidin-2-yl)benzoate | |
CAS RN |
1373232-33-7 |
Source
|
Record name | Benzoic acid, 5-bromo-2-(1,1-dioxido-2-isothiazolidinyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-bromo-2-(1,1-dioxo-1lambda~6~,2-thiazolidin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40742937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.